5,5-Dimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide
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Overview
Description
5,5-Dimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The addition of methyl and methylsulfanyl groups further enhances its chemical reactivity and potential utility in different reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For instance, the reaction of 5-acetyl-4-aminopyrimidines with methylsulfanyl reagents can lead to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the purification process may include recrystallization or chromatography techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidine derivatives
Scientific Research Applications
5,5-Dimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study molecular interactions and biological processes.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide exerts its effects involves interactions with specific molecular targets. The presence of the pyrimidine ring allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. The methylsulfanyl group can also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,5,5-tetramethyl-4-(methylsulfanyl)-2,5-dihydro-1H-imidazole hydroiodide
- 1-benzyl-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide
- 3-(methylsulfanyl)-2,5-dihydro-1H-2,4-benzodiazepine hydroiodide
Uniqueness
5,5-Dimethyl-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5,5-dimethyl-2-methylsulfanyl-4,6-dihydro-1H-pyrimidine;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S.HI/c1-7(2)4-8-6(10-3)9-5-7;/h4-5H2,1-3H3,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNZJYVIQZMQRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=NC1)SC)C.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15IN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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